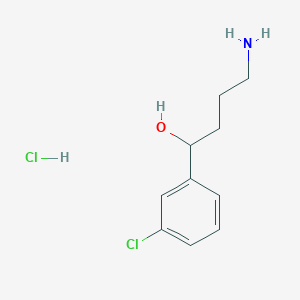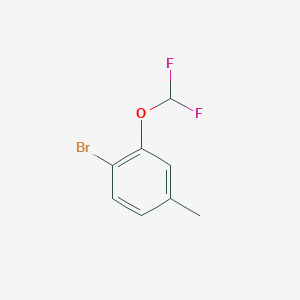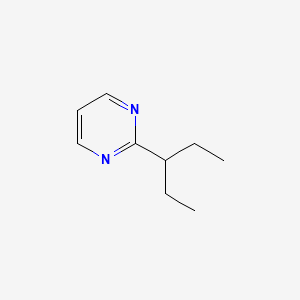
2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine is an organic compound with the molecular formula C16H15N3O2S It is a solid substance, typically white or slightly yellow in color, known for its high thermal and chemical stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-5-phenylpyrazole. The reaction typically occurs in the presence of a base such as triethylamine, under reflux conditions, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability, making the production process more cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and bacterial infections.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a crucial role in the inflammatory response. By inhibiting COX, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
- 5-Tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine
- 5-(4-Methylphenyl)sulfonyl-5H-pyrrolo[2,3-b]pyrazin-2-amine
Uniqueness
2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine stands out due to its unique combination of a sulfonyl group and a pyrazole ring, which imparts distinct chemical and biological properties. Its high stability and versatility in undergoing various chemical reactions make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C16H15N3O2S |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)sulfonyl-5-phenylpyrazol-3-amine |
InChI |
InChI=1S/C16H15N3O2S/c1-12-7-9-14(10-8-12)22(20,21)19-16(17)11-15(18-19)13-5-3-2-4-6-13/h2-11H,17H2,1H3 |
Clave InChI |
QZSCBSVCHCQDSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13103096.png)





![[2,5-Dibromo-3,6-bis(2,4-dimethylphenyl)-4-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxyphenyl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate](/img/structure/B13103128.png)


![(2S)-3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13103159.png)
